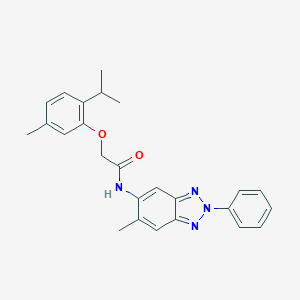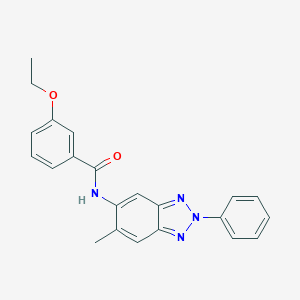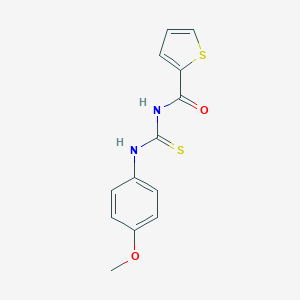
N-(4-methoxyphenyl)-N'-(2-thienylcarbonyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxyphenyl)-N'-(2-thienylcarbonyl)thiourea, also known as MTTC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MTTC is a thiourea derivative that has been synthesized using different methods, and its mechanism of action has been studied in detail.
科学的研究の応用
Structural Characterization and Synthesis
Aryl thiourea derivatives have been synthesized and characterized, providing insights into their structural properties and the potential for forming metal complexes. For instance, compounds were synthesized, including variations with picolyl and methoxyphenyl groups, which underwent oxidative cyclization. Structural studies revealed strong hydrogen bonding and the formation of a copper(II) complex with significant coordination geometry (Tadjarodi et al., 2007).
The interaction of thiophene-based thioureas with nitric oxide synthase was evaluated, highlighting the importance of thioureas in modulating biological activities (Suaifan et al., 2010).
Biological Activities and Interactions
Thiourea derivatives have been investigated for their anticancer potential. A study synthesized thiourea compounds bearing azetidine moiety and evaluated their anticancer activity, demonstrating significant potency against various cancer cell lines. This research provides a basis for the development of novel anticancer agents (Parmar et al., 2021).
Another study focused on the synthesis and characterization of a thiourea derivative, examining its binding to DNA and evaluating its cytotoxicity against cancer cell lines. This study contributes to understanding the interaction of thiourea derivatives with biological targets and their potential therapeutic applications (Mushtaque et al., 2016).
Material Science and Sensor Applications
- Thiourea derivatives have also found applications in material science, such as the fabrication of PVC membrane sensors for metal ions. This showcases the versatility of thiourea compounds in developing sensitive and selective sensors for environmental and industrial monitoring (Alizamani et al., 2007).
Corrosion Inhibition
- The role of thiourea derivatives in corrosion inhibition has been explored, with studies demonstrating their effectiveness in protecting metals from corrosion. This indicates the potential of thiourea compounds in industrial applications where corrosion resistance is crucial (Kamal et al., 2015).
特性
IUPAC Name |
N-[(4-methoxyphenyl)carbamothioyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S2/c1-17-10-6-4-9(5-7-10)14-13(18)15-12(16)11-3-2-8-19-11/h2-8H,1H3,(H2,14,15,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLZLOSUSXVJALO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-N'-(2-thienylcarbonyl)thiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-acetylphenyl)-2-[2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetamide](/img/structure/B397933.png)
![2-(4-chloro-3-methylphenoxy)-N-[2-(2-fluorophenyl)-1,3-benzoxazol-6-yl]acetamide](/img/structure/B397934.png)
![N-(3-acetylphenyl)-2-[4-oxo-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]-1,3-thiazol-5-yl]acetamide](/img/structure/B397935.png)
![2-[2-(2-cycloheptylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B397937.png)
![2-[2-[(2E)-2-[1-(4-fluorophenyl)ethylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B397941.png)
![2-[2-(2-cyclooctylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B397942.png)
![2-[3-cycloheptyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B397943.png)
![3-(benzyloxy)-N-[3-(trifluoromethoxy)phenyl]benzamide](/img/structure/B397946.png)
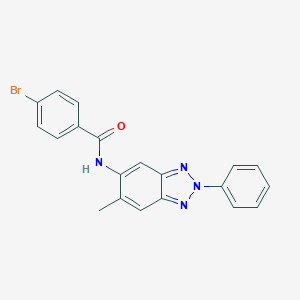
![2-(4-tert-butylphenoxy)-N-[3-(trifluoromethoxy)phenyl]acetamide](/img/structure/B397949.png)
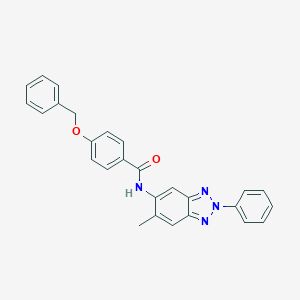
![2-[2-(allylimino)-3-cycloheptyl-4-oxo-1,3-thiazolidin-5-yl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B397953.png)
